molecular formula C18H21N3O B4919600 N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B4919600
M. Wt: 295.4 g/mol
InChI Key: ATZVQEGCJAMKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential anticonvulsant properties. This compound is part of a broader class of phenylacetamides, which have been studied for their various pharmacological activities .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-phenyl-2-(4-phenyl-1-piperazinyl)acetamide are largely derived from its amide and phenyl piperazine moieties. The stable and polar amide functionality is a significant unit for the organic molecules which is present in natural occurring materials (e.g., peptides and proteins). It is also as a part of active pharmaceutical products or prodrugs . The substituted polyamine moieties are important for biochemical targets across all the therapeutic areas . Piperazine is a stimulating heterocyclic moiety, a constituent of several biologically active molecules. Piperazine has a polar nitrogen ring that gives bioactivity to molecules and enhances positive interaction with macro-molecules .

Cellular Effects

It has been shown to have potential anticancer activity, as evaluated using an anti-proliferation (SRB) assay on HCT116 Colon Cancer Cell line .

Molecular Mechanism

It is known that the compound interacts with various biomolecules, potentially influencing their function .

Temporal Effects in Laboratory Settings

It has been observed that substitutions on the piperzine moiety lead to the discovery of less cytotoxic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired compound . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and methanol, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity of the final product through industrial purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-phenyl-2-(4-phenylpiperazin-1-yl)acetate, while reduction could produce N-phenyl-2-(4-phenylpiperazin-1-yl)ethanol.

Scientific Research Applications

Properties

IUPAC Name

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(19-16-7-3-1-4-8-16)15-20-11-13-21(14-12-20)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZVQEGCJAMKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.